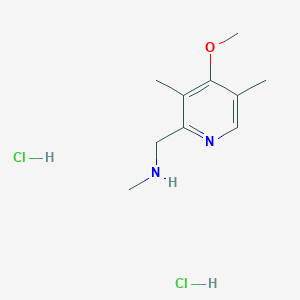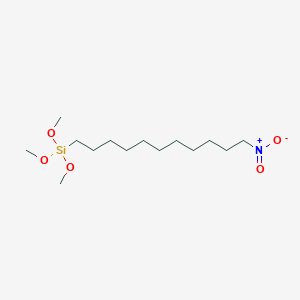
2-(Trifluoromethylthio)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethylthio)benzimidazole, abbreviated as 2-TFMB, is a heterocyclic compound that is used in various scientific research applications. It is synthesized from a variety of starting materials, including aromatic compounds, and is used for a variety of purposes, such as in the synthesis of other compounds and in biological studies.
Mecanismo De Acción
2-TFMB has been shown to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the enzyme, 2-TFMB can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-TFMB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to an increase in the activity of the nervous system. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects, and it has been shown to have an effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-TFMB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution, making it suitable for use in a variety of experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.
Direcciones Futuras
2-TFMB has a variety of potential future directions. It could be used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer effects. Additionally, it could be used in the study of the mechanism of action of various drugs, as it has been shown to inhibit the enzyme acetylcholinesterase. It could also be used in the study of the effects of various drugs on the body, as it has been shown to have an effect on the cardiovascular system. Finally, it could be used in the synthesis of novel compounds, as it has been used as a reagent in the synthesis of various compounds.
Métodos De Síntesis
2-TFMB can be synthesized from a variety of starting materials, including aromatic compounds. The most common method of synthesis involves the reaction of an aromatic compound with a trifluoromethylthiol and an acid catalyst. The reaction is usually carried out at temperatures between 80-110°C in an inert atmosphere. The reaction is typically complete within 2-3 hours.
Aplicaciones Científicas De Investigación
2-TFMB is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as benzimidazole derivatives and thiophene derivatives. It is also used in the study of enzyme kinetics, as it is a potent inhibitor of the enzyme acetylcholinesterase. Additionally, it has been used in the study of the mechanism of action of various drugs and in the study of the effects of various drugs on the body.
Propiedades
IUPAC Name |
2-(trifluoromethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)14-7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVWJNNYBXMXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole, 2-[(trifluoromethyl)thio]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














